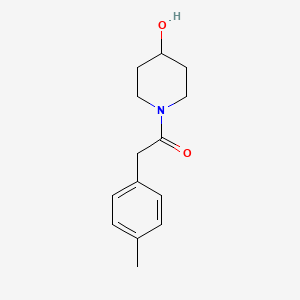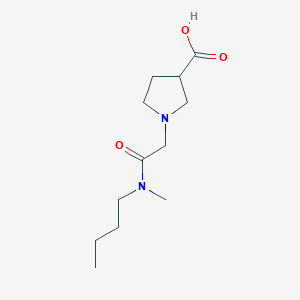![molecular formula C12H26N2 B1369619 N-[(1-butylpyrrolidin-2-yl)methyl]propan-1-amine CAS No. 901585-73-7](/img/structure/B1369619.png)
N-[(1-butylpyrrolidin-2-yl)methyl]propan-1-amine
Übersicht
Beschreibung
“N-[(1-butylpyrrolidin-2-yl)methyl]propan-1-amine” is a chemical compound with the molecular formula C12H26N2 . It is related to 1-Butylpyrrolidin-2-one, which is known for its excellent solvency power, water miscibility, high boiling point, and high chemical and thermal stability .
Molecular Structure Analysis
The molecular structure of “N-[(1-butylpyrrolidin-2-yl)methyl]propan-1-amine” can be represented by the SMILES notation: CCCCN1CCCC1CNCCC . This notation provides a way to represent the structure using ASCII strings.Wissenschaftliche Forschungsanwendungen
Neuropharmacological Studies
Derivatives of Phenethylamine
A study by Nichols et al. (1986) investigated the alpha-ethyl phenethylamine derivative 1-(1,3-benzodioxol-5-yl)-2-butanamine and its related compounds. The research aimed to explore the psychoactive properties of these derivatives, suggesting their potential in psychotherapy as novel pharmacologic entities, termed "entactogens" (Nichols, Hoffman, Oberlender, Jacob, & Shulgin, 1986).
Anticonvulsant and Antinociceptive Properties
Obniska et al. (2020) synthesized and tested a library of compounds for anticonvulsant activity, among them were 3‐(3‐methyl‐2,5‐dioxo‐3‐phenylpyrrolidin‐1‐yl)propanamides. The most promising compound exhibited more potent protection than valproic acid, a well-known anticonvulsant (Obniska, Góra, Rapacz, Sałat, Rybka, Abram, Jakubiec, & Kamiński, 2020).
Neuroleptic Activity of Benzamides
A study by Iwanami et al. (1981) synthesized benzamides of N,N-disubstituted ethylenediamines and evaluated their neuroleptic activity. One compound demonstrated significant potency and a favorable safety profile, suggesting its potential in psychosis treatment with minimal side effects (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).
Cardiovascular and Renal Studies
- Angiotensin AT1 Receptor Antagonists: Pediconi et al. (2005) explored the effects of Losartan and Irbesartan, angiotensin AT1 receptor antagonists, on angiotensinogen mRNA levels in different brain areas. The study provided insights into how the central renin-angiotensin system responds to these antagonists, which are used as antihypertensive agents (Pediconi, Martarelli, Fontanazza, & Pompei, 2005).
Metabolic Pathways and Enzymatic Reactions
- Isotope Effects in Enzymatic N-demethylation: Abdel-Monem (1975) investigated the N-demethylation of tertiary amines, revealing a primary kinetic isotope effect. This study provided insights into the enzymatic cleavage process of the C-H bond in the N-methyl group, which is a rate-limiting step in N-demethylation by rodent microsomal enzymes (Abdel-Monem, 1975).
Anticancer Studies
- Pancreatic Carcinogenesis: Pour et al. (1977) examined the carcinogenic potential of N-Nitrosobis(2-oxopropyl)amine (BOP) in Syrian hamsters. This study contributed to the development of a specific model for pancreatic carcinogenesis, providing a pathway for further research in this field (Pour, Althoff, Krüger, & Mohr, 1977).
Eigenschaften
IUPAC Name |
N-[(1-butylpyrrolidin-2-yl)methyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2/c1-3-5-9-14-10-6-7-12(14)11-13-8-4-2/h12-13H,3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXHRVVPJVOMSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCCC1CNCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592168 | |
| Record name | N-[(1-Butylpyrrolidin-2-yl)methyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-butylpyrrolidin-2-yl)methyl]propan-1-amine | |
CAS RN |
901585-73-7 | |
| Record name | N-[(1-Butylpyrrolidin-2-yl)methyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






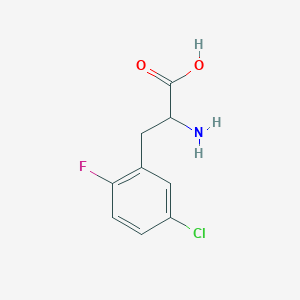
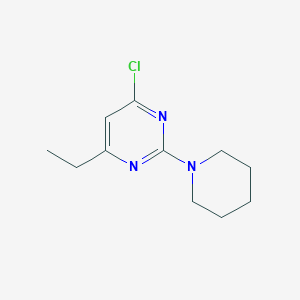

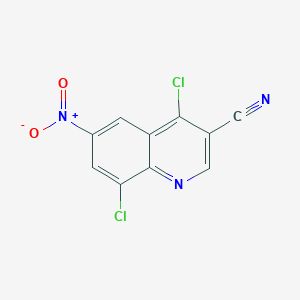
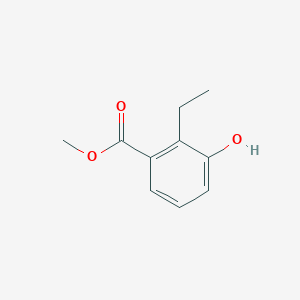
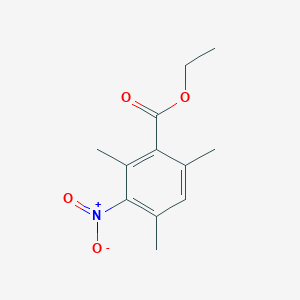
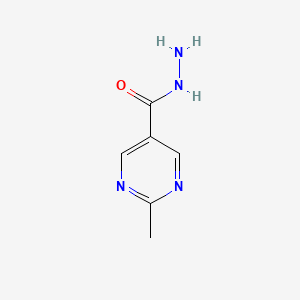
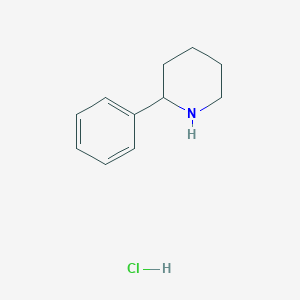
![1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-ol](/img/structure/B1369568.png)
